molecular formula C7H4BrF3O B1440122 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene CAS No. 954235-83-7

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene

Cat. No.: B1440122
CAS No.: 954235-83-7
M. Wt: 241 g/mol
InChI Key: BZXMUSAMMGLTMI-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C7H4BrF3O It is a brominated aromatic compound that contains both fluorine and difluoromethoxy groups

Biochemical Analysis

Biochemical Properties

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions catalyzed by palladium catalysts, leading to the formation of arylated heteroarenes . These interactions are crucial for the synthesis of pharmaceutical compounds, highlighting the importance of this compound in medicinal chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can alter the expression of genes involved in critical cellular pathways . This can lead to changes in cellular behavior and function, making it a valuable tool in cell biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been used in palladium-catalyzed direct arylation reactions, where it binds to the active site of the catalyst and facilitates the transfer of aryl groups to heteroarenes

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. It has been observed that this compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, making it important to consider the temporal aspects of its use in experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while at higher doses, it can exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These factors determine its localization and accumulation, which are important for its biological activity and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its function and activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 2-(difluoromethoxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-(difluoromethoxy)-4-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXMUSAMMGLTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669669
Record name 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954235-83-7
Record name 1-Bromo-2-(difluoromethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound is obtained in the form of an oil (unpurified) by refluxing a mixture of 2-bromo-5-fluorophenol and ethyl bromodifluoroacetate in acetone overnight in the presence of potassium carbonate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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